molecular formula C4H7NO2S B11768005 (2S)-1,3-thiazolidine-2-carboxylic acid

(2S)-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B11768005
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-VKHMYHEASA-N
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Description

Nomenclature and Stereoisomeric Forms of Thioproline

(2S)-1,3-Thiazolidine-2-carboxylic acid is also commonly known as thioproline. wikipedia.orgresearchgate.net The nomenclature of carboxylic acids follows the IUPAC system, where the "-e" ending of the parent alkane is replaced with "-oic acid". libretexts.orgwikipedia.org When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is used. libretexts.org

Thioproline is a nonproteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. wikipedia.org It exists in different stereoisomeric forms due to the presence of chiral centers. The designation "(2S)" in this compound specifies the stereochemistry at the second carbon atom of the thiazolidine (B150603) ring. The reaction of L-cysteine with aldehydes can produce a mixture of (2S,4R)- and (2R,4R)-diastereomers. researchgate.net The optically active L-form of thioproline is denoted as L-thioproline and has an (R) configuration at the 4th position of the thiazolidine ring, hence it is also named (4R)-1,3-thiazolidine-4-carboxylic acid. nih.gov

Interactive Table 1: Stereoisomers and Nomenclature of Thioproline

Name Synonyms Stereochemistry CAS Number
This compoundL-Thioproline, (4R)-1,3-thiazolidine-4-carboxylic acid(2S) or (4R)34592-47-7 wikipedia.org
(2R)-1,3-Thiazolidine-2-carboxylic acidD-Thioproline, (4S)-1,3-thiazolidine-4-carboxylic acid(2R) or (4S)
DL-ThioprolineRacemic thioprolineMixture of (S) and (R) forms444-27-9 wikipedia.org

Structural Analogy to Proline and Distinctive Features of the Thiazolidine Ring System

Thioproline is a structural analogue of the proteinogenic amino acid proline. nih.govnih.gov The key difference lies in the five-membered ring structure. In proline, the ring is a pyrrolidine (B122466) ring, whereas in thioproline, it is a thiazolidine ring. mdpi.com A thiazolidine is a heterocyclic organic compound containing a five-membered saturated ring with a thioether group and an amine group at the 1 and 3 positions, respectively. wikipedia.org This substitution of a methylene (B1212753) group in proline with a sulfur atom in thioproline introduces distinct chemical and physical properties. mdpi.com

The thiazolidine ring is a versatile scaffold found in various natural and synthetic compounds with diverse biological activities. nih.gov The presence of both sulfur and nitrogen atoms in the ring contributes to its unique reactivity and potential for forming various derivatives. nih.govresearchgate.net The ring can adopt different conformations, such as a mixed bent/twisted arrangement. mdpi.com Studies have shown that the thiazolidine ring in thioproline can fluctuate between different conformations in solution. mdpi.com This conformational flexibility, which is different from that of proline, can influence how it interacts with biological systems. acs.org

Interactive Table 2: Structural Comparison of Thioproline and Proline

Feature Thioproline Proline
Ring System Thiazolidine mdpi.comPyrrolidine
Heteroatoms in Ring Sulfur (S) and Nitrogen (N) wikipedia.orgNitrogen (N)
Chemical Formula C4H7NO2S nih.govC5H9NO2
Key Structural Aspect Sulfur atom at position 1 of the ring wikipedia.orgMethylene group at position 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

(2S)-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

ULSZVNJBVJWEJE-VKHMYHEASA-N

Isomeric SMILES

C1CS[C@H](N1)C(=O)O

Canonical SMILES

C1CSC(N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for (2S)-1,3-Thiazolidine-2-carboxylic Acid

The synthesis of this compound and its derivatives is most commonly achieved through the condensation of L-cysteine with a suitable carbonyl compound. This approach is valued for its efficiency and atom economy.

Condensation Reactions Involving L-Cysteine and Carbonyl Precursors

The reaction between L-cysteine and carbonyl compounds, such as formaldehyde (B43269) or other aldehydes, is a well-established method for synthesizing the thiazolidine (B150603) ring system. researchgate.netacs.orgwikipedia.org The process involves the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon, followed by an intramolecular cyclization via the amino group, leading to the formation of the thiazolidine ring.

The reaction with formaldehyde to produce thiazolidine-4-carboxylic acid is a classic example. researchgate.netnih.govnih.gov The pH of the reaction medium plays a crucial role in the reaction rate and the determination of the rate-limiting step. acs.org In alkaline solutions, the dehydration of an N-hydroxymethylcysteine intermediate is rate-determining, while in acidic conditions, the initial attack of cysteine on formaldehyde governs the reaction speed. acs.org

When aldehydes other than formaldehyde are used, a new chiral center is created at the C2 position of the thiazolidine ring, resulting in the formation of diastereomers (cis and trans isomers). nanobioletters.com The ratio of these diastereomers can be influenced by the solvent used in the reaction. nanobioletters.com For instance, the condensation of L-cysteine with p-hydroxybenzaldehyde derivatives can yield a mixture of (2R,4R) and (2S,4R) isomers. nanobioletters.com

Table 1: Examples of Carbonyl Precursors in Thiazolidine Synthesis

Carbonyl PrecursorResulting Thiazolidine DerivativeReference
FormaldehydeThis compound researchgate.netnih.govnih.gov
Acetaldehyde2-Methyl-thiazolidine-4-carboxylic acid nih.gov
Propionaldehyde2-Propyl-thiazolidine-4-carboxylic acid researchgate.net
p-Hydroxybenzaldehyde2-(4-Hydroxyphenyl)-thiazolidine-4-carboxylic acid nanobioletters.com

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is a key focus in the synthesis of substituted thiazolidines for pharmaceutical applications. The inherent chirality of L-cysteine provides a foundation for stereocontrol in these reactions.

The formation of diastereomers is a common feature in the condensation of L-cysteine with aldehydes. nanobioletters.com For example, the reaction with certain aldehydes can produce a mixture of cis-(2R,4R) and trans-(2S,4R) isomers, which can be challenging to separate. nanobioletters.com The solvent system can influence the cis/trans ratio of the products. nanobioletters.com

Furthermore, thiazolidine derivatives can exist in a dynamic equilibrium with their open-chain Schiff base form, a phenomenon known as ring-chain tautomerism. nih.gov This equilibrium can be influenced by factors such as pH. In some cases, an interconversion between diastereomers can occur, particularly in acidic media. nih.gov

Derivatization Strategies for Functionalized Thioproline Compounds

The modification of the this compound scaffold allows for the creation of a diverse range of functionalized thioproline derivatives with tailored properties for various applications, particularly in peptide chemistry.

N-Acylation for Chiral Building Block Applications

N-acylation of the thiazolidine ring is a common strategy to introduce a variety of functional groups and to protect the nitrogen atom during subsequent synthetic steps. google.com This modification can also be used to enhance the lipophilicity of the molecule, which can improve its bioavailability. nih.govacs.org

The reaction of a 1,3-thiazolidine-4-carboxylic acid with an acid anhydride or acyl halide can lead to the formation of N-acyl-1,3-thiazolidin-4-carboxylic acids. google.com This process can be carried out in a single step and offers high yields. google.com For instance, the acylation of polyhydroxyalkyl thiazolidines with fatty acid derivatives has been shown to increase their lipophilicity, which is a desirable property for their potential use as antioxidants in food systems. nih.govacs.org

Table 2: N-Acylation of Thiazolidine Derivatives

Acylating AgentThiazolidine SubstrateProductApplicationReference
Acetic Anhydride2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid3-acetyl-2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acidIntermediate for further synthesis nanobioletters.com
Palmitoyl Chloride2(R,S)-(Polyhydroxyalkyl)thiazolidine-4(R) carboxylic acidsAcyl (polyhydroxyalkyl)thiazolidin carboxylic acidsIncreased lipophilicity for improved bioavailability nih.govacs.org

Introduction of Diverse Functional Groups for Peptide Chemistry

This compound and its derivatives, often referred to as thioproline, are valuable tools in peptide chemistry. nih.govacs.orgacs.org The incorporation of these modified proline analogs can introduce unique structural constraints and functionalities into peptides.

Thioproline-containing peptides can be synthesized using standard solid-phase peptide synthesis techniques. nih.govnih.gov The thiazolidine ring can serve as a protected form of cysteine, which can be unmasked at a later stage. researchgate.net For example, N-terminal thiazolidine-containing peptides can be converted to peptides with an N-terminal cysteine. researchgate.net

Recent advancements have demonstrated the use of L-thioproline as a protective agent during the oxidation of peptide hydrazides to peptide thioesters, preventing the undesired nitrosation of the N-terminal thiazolidine. acs.orgacs.org This strategy has been successfully applied in the chemical synthesis of complex proteins. acs.orgacs.org

Applications in Complex Heterocyclic Compound Synthesis

The thiazolidine ring of this compound is a versatile scaffold for the construction of more complex heterocyclic systems. These derivatives often exhibit a wide range of biological activities.

Thiazolidinone derivatives, for example, can be synthesized from thiazolidine precursors and are known to possess anti-inflammatory, antimicrobial, and anticancer properties. nih.govacs.orgresearchgate.net The synthesis of these compounds often involves the condensation of a thiazolidine derivative with other reagents to build the desired heterocyclic framework. nih.govresearchgate.net

Furthermore, the thiazolidine ring can be a precursor for the synthesis of 1,3,4-oxadiazole derivatives. nanobioletters.com This involves the conversion of a thiazolidine carboxylic acid into a hydrazide, which then serves as a key intermediate for the construction of the oxadiazole ring. nanobioletters.com These compounds are also of interest due to their potential pharmacological activities. nanobioletters.com

Multicomponent Reaction (MCR) Strategies Employing Thioproline

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. researchgate.net These reactions are highly valued in organic synthesis and medicinal chemistry due to their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. researchgate.netxjenza.org this compound, commonly known as Thioproline, has emerged as a valuable building block in MCRs for the synthesis of diverse heterocyclic scaffolds. Its unique structure, containing a secondary amine and a carboxylic acid, allows it to participate in a variety of transformations, most notably as a precursor for azomethine ylides in 1,3-dipolar cycloaddition reactions.

A prominent application of Thioproline in MCRs is its role in the generation of azomethine ylides. nih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles. nih.gov The process is typically initiated by the condensation of Thioproline with a carbonyl compound, often an isatin derivative, which upon heating leads to decarboxylation and the in situ formation of an azomethine ylide. acs.orgresearchgate.net This transient intermediate is then trapped by a dipolarophile present in the reaction mixture, leading to the formation of complex heterocyclic systems with high regio- and stereoselectivity. nih.govacs.org

This strategy has been successfully employed in the synthesis of a variety of pyrrolothiazole-containing structures. For instance, the three-component reaction between isatins, Thioproline, and 3-arylidenethiochroman-4-ones results in the formation of novel dispiro compounds featuring oxindole-pyrrolothiazole-thiochroman-4-one frameworks. acs.org Similarly, the reaction of azomethine ylides derived from isatins and Thioproline with 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones has been shown to produce spiro-pyrrolothiazolyloxindoles. researchgate.net The intramolecular version of this cycloaddition, where the dipolarophile is tethered to the azomethine ylide precursor, has also been explored to generate chromenopyrrole derivatives. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Thioproline-Derived Azomethine Ylides

Carbonyl Source Dipolarophile Product Reference
Isatin 3-Arylidenethiochroman-4-one Dispiro-oxindole-pyrrolothiazole-thiochroman-4-one acs.org
Isatin 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-one Spiro-pyrrolothiazolyloxindole researchgate.net
Ninhydrin/Acenaphthenequinone 2-(Ylidene)-1-indanone Dispiropyrrolidine nih.gov
Alkenyl aldehyde (Internal) Chromenopyrrole derivative nih.gov

The generation of azomethine ylides from Thioproline is a particularly powerful tool for the construction of spiro-heterocyclic scaffolds, which are three-dimensional structures containing two rings connected by a single common atom. nih.gov Spirooxindoles, a prominent class of spiro-heterocycles, are frequently targeted due to their presence in many natural products and their wide range of biological activities. nih.govulusofona.pt

Multicomponent 1,3-dipolar cycloaddition reactions are a key strategy for synthesizing these complex molecules. nih.gov The reaction of an azomethine ylide, generated from Thioproline and isatin, with a suitable dipolarophile can lead to the formation of a spiro-pyrrolothiazolyloxindole core. researchgate.net This approach allows for the creation of multiple stereocenters in a single, highly controlled step. nih.govrsc.org For example, the three-component reaction of isatin, Thioproline, and indolyl-containing chalcones in refluxing methanol yields thiazolo-pyrrolidine-spirooxoindoles. nih.gov Similarly, a library of dispiro compounds containing both oxindole-pyrrolidine and oxindole-pyrrolothiazole frameworks has been synthesized through the reaction of isatins, sarcosine or Thioproline, and 3-arylidenethiochroman-4-ones. acs.org

The versatility of this method is further demonstrated by the synthesis of spirocyclic pyrrolidines and pyrrolizidines through the reaction of azomethine ylides with dipolarophiles like 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. nih.govjohnshopkins.edu

Table 2: Synthesis of Spiro-Heterocyclic Scaffolds via Thioproline-Mediated MCRs

Reactant 1 Reactant 2 Reactant 3 Spiro-Heterocycle Formed Reference
Isatin Thioproline Indolyl-containing chalcone Thiazolo-pyrrolidine-spirooxoindole nih.gov
Isatin Thioproline 3-Arylidenethiochroman-4-one Dispiro-oxindole-pyrrolothiazole-thiochroman-4-one acs.org
Isatin Thioproline 5-Arylidene thiazolidine-2,4-dione Spiro oxindole pyrrolothiazole nih.gov
Isatin Thioproline 4-Hydroxyquinolone derivative 4-Hydroxyquinolone grafted spiropyrrolidine semanticscholar.org

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.org Multicomponent reactions are inherently green due to their high atom economy and reduction of waste from intermediate purification steps. researchgate.netrsc.org Further improvements in the environmental footprint of Thioproline-mediated reactions have been achieved through several strategies.

One key area of focus is the use of environmentally benign solvents. nih.gov While many cycloaddition reactions are performed in organic solvents, there is a growing interest in using "green" solvents like water or deep eutectic solvents. mdpi.comresearchgate.net The use of catalytic rather than stoichiometric amounts of reagents also contributes to a greener process. mdpi.com For instance, the use of L-proline functionalized magnetic nanorods as a recyclable catalyst has been reported for the stereoselective synthesis of spiro thiazolidines in a one-pot, three-component reaction. nih.govrsc.org

Biochemical Pathways and Metabolic Roles of Thioproline

Endogenous Formation and Biological Origin

Thioproline is formed in vivo through the condensation reaction of L-cysteine with formaldehyde (B43269). nih.govwiley.comwikipedia.org This reaction can occur spontaneously within cells, particularly under conditions of oxidative stress which can lead to the production of formaldehyde. wiley.com The formation of thioproline is considered a natural cellular response to detoxify the reactive and potentially harmful formaldehyde. wiley.comresearchgate.net

Another related compound, L-thiazolidine-4-carboxylate (T4C), also referred to as gamma-thioproline, is a condensation product of L-cysteine and formaldehyde. nih.gov Thioproline and its derivatives have been identified in various organisms, from bacteria to mammals, and are recognized as naturally occurring sulfur analogs of proline. nih.govnih.gov For instance, certain thioproline nitroso-derivatives have been found in human urine. conicet.gov.ar The presence of thioproline in the brain has also been noted, where it is a metabolite in the catabolism of 5-hydroxytryptamine. conicet.gov.ar

The formation of thioproline and a related compound, thioprolinyl glycine, from the reaction of formaldehyde with endogenous cysteine and cysteinyl glycine, respectively, has led to their investigation as potential biomarkers for formaldehyde exposure in humans. acs.org

Enzymatic Transformations and Catabolic Pathways of Thioproline

The metabolic breakdown of thioproline involves enzymes that are primarily associated with proline catabolism. These enzymatic transformations are crucial for managing intracellular levels of thioproline, which can be toxic at high concentrations. nih.gov

Role of Proline Dehydrogenase (PRODH) in Thioproline Oxidation

Proline dehydrogenase (PRODH), a FAD-dependent enzyme, is a key player in the oxidative metabolism of thioproline. nih.govwikipedia.org PRODH catalyzes the first step in proline breakdown, oxidizing it to Δ¹-pyrroline-5-carboxylate (P5C). nih.govwikipedia.org This enzyme, located in the inner mitochondrial membrane, also acts on thioproline analogs. nih.govwikipedia.org

Studies have demonstrated that the bifunctional enzyme Proline Utilization A (PutA), which contains a PRODH domain, catalyzes the FAD-dependent oxidation of both L-thiazolidine-2-carboxylate (T2C) and L-thiazolidine-4-carboxylate (T4C). nih.gov In fact, the catalytic efficiency of PutA with these thioproline variants is significantly higher than with proline itself. nih.gov The oxidation of T4C by PRODH in Escherichia coli leads to the formation of N-formylcysteine, which is subsequently hydrolyzed to cysteine and formate. nih.govpsu.edu This indicates that T4C can serve as both a substrate and an inducer of PRODH. nih.govpsu.edu

Involvement of Pyrroline-5-carboxylate Reductase (PYCR) in Thioproline Metabolism

Pyrroline-5-carboxylate reductase (PYCR) is another enzyme implicated in thioproline metabolism. nih.govnih.gov While the primary role of PYCR is to catalyze the final step of proline biosynthesis by reducing P5C to proline, it can also catalyze the reverse reaction under certain conditions. nih.gov

Human PYCR1 and PYCR2 have been shown to catalyze the NAD(P)⁺-dependent oxidation of L-thiazolidine-4-carboxylate (T4C), but not L-proline or DL-thiazolidine-2-carboxylate (T2C) at a biologically relevant pH of 7.5. nih.govnih.gov This suggests that the position of the sulfur atom in the ring is critical for the enzyme's activity. nih.govnih.gov The oxidation of T4C by PYCR ultimately leads to the formation of cysteine. nih.govnih.gov This has led to the suggestion of a new enzymatic function for human PYCRs in the metabolism of T4C. nih.gov

Kinetics and Mechanism of Thioproline Oxidation

The enzymatic oxidation of thioproline analogs by PRODH and PYCR has been the subject of detailed kinetic studies. For PRODH, the oxidation of thioprolines like T2C and T4C is a facile process, with kinetic data showing lower Michaelis constants (Kₘ) and dissociation constants (Kₑ) compared to proline, suggesting enhanced binding to the active site. nih.gov The mechanism involves a hydride transfer, leading to the oxidized products. nih.gov

In the case of PYCR, kinetic studies have revealed notable differences in the catalytic efficiency of its isozymes. PYCR2 exhibits a nearly tenfold higher catalytic efficiency for T4C oxidation compared to PYCR1. nih.gov The proposed mechanism for T4C oxidation by PYCR involves a hydride transfer from the C2 position of T4C to NAD(P)⁺, followed by hydrolysis to yield L-cysteine and formate. nih.gov Interestingly, L-proline acts as a competitive inhibitor of PYCR1 with respect to T4C, indicating that they compete for the same binding site. nih.gov

Kinetic Parameters of Human PYCR Isozymes with L-T4C nih.gov
EnzymeCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
PYCR113.7
PYCR2136

Cellular and Protein Interactions of Thioproline

As a structural analog of proline, thioproline can interfere with proline's metabolic functions and be mistakenly incorporated into proteins.

Misincorporation into Cellular Proteins in Lieu of Proline

One of the significant cellular consequences of thioproline's presence is its misincorporation into proteins in place of proline during protein synthesis. nih.govwiley.comnih.gov This occurs because thioproline is structurally similar enough to proline to be recognized by the cellular machinery responsible for protein assembly. biorxiv.org

Studies in Escherichia coli have shown that when the organism is grown in the presence of thioproline, it can be widely incorporated into the proteome. wiley.comresearchgate.net In one study, over 6% of the proline-containing peptides in the identified proteome were found to have thioproline instead. wiley.com This misincorporation can lead to altered protein structure and function. wiley.comnih.gov The substitution can affect pathways related to amino acid biosynthesis and protein synthesis, as the cell may need to produce more correctly structured proteins to compensate for those that have lost activity due to the inclusion of thioproline. wiley.com

Despite the potential for disruption, the incorporation of thioproline can also confer certain properties. For example, proteins containing thioproline have been observed to exhibit increased resistance to oxidative stress. wiley.com This is attributed to the sulfur atom in the thioproline ring acting as a redox center. wiley.com

Summary of Thioproline Misincorporation in E. coli wiley.com
ParameterFinding
Total Proteins Detected1428
Proteins with Thioproline157
Distinct Thioproline-Containing Peptides235
Upregulated Proteins82
Downregulated Proteins20

Proteomic Analysis of Thioproline-Containing Peptides and Proteins

The structural similarity between thioproline and proline can lead to the misincorporation of thioproline into peptides and proteins, with significant consequences for cellular function. Proteomic studies, particularly in model organisms like Escherichia coli, have provided detailed insights into this phenomenon. When E. coli cells auxotrophic for proline are cultured in the presence of thioproline, extensive misincorporation occurs, with thioproline substituting for proline residues during protein synthesis. nih.gov

A comprehensive shotgun proteomics analysis of such E. coli cells identified 1,428 proteins, of which 235 distinct peptides from 157 different proteins were found to contain thioproline. nih.govnih.gov This widespread substitution affected more than 6% of the proline-containing peptides in the identified proteome, and this replacement was specific to proline residues. nih.gov

Label-free relative quantitation revealed that this extensive misincorporation leads to significant changes in the cellular proteome. nih.gov Compared to control cells grown with proline, the thioproline-treated cells showed differential expression of 102 proteins, with 82 being up-regulated and 20 down-regulated. nih.govnih.gov A pathway enrichment analysis of these differentially expressed proteins indicated that the most affected cellular processes were, as expected, amino acid biosynthesis and protein synthesis. nih.gov This suggests that the cell attempts to compensate for the presence of aberrant proteins by modulating these pathways. Phenotypically, this misincorporation was associated with slower cell growth. nih.gov

Table 1: Summary of Proteomic Analysis of Thioproline Misincorporation in E. coli
ParameterFindingReference
Total Proteins Identified1,428 nih.gov
Thioproline-Containing Peptides235 nih.gov
Distinct Proteins with Thioproline157 nih.gov
Differentially Expressed Proteins102 nih.gov
Up-regulated Proteins82 nih.govnih.gov
Down-regulated Proteins20 nih.govnih.gov
Most Affected PathwaysAmino acid biosynthesis, protein synthesis nih.gov

Enzymatic Cleavage of Aberrant Thioproline-Containing Peptides by Aminopeptidases

The accumulation of aberrant proteins containing misincorporated thioproline can be toxic to the cell. daneshyari.com Consequently, cells have evolved mechanisms to mitigate this toxicity. One such mechanism is the enzymatic cleavage and removal of these aberrant peptides. In Escherichia coli, it has been discovered that the Xaa-Pro aminopeptidase, known as PepP, plays a crucial role in this process. daneshyari.com This enzyme can rescue cells from thioproline-induced toxicity by specifically cleaving peptides that contain misincorporated thioproline residues. daneshyari.com

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the amino terminus of proteins or peptides. youtube.com The specificity of PepP for peptides containing a proline (or in this case, a proline analog) at the penultimate position makes it particularly well-suited for this corrective function. The action of such peptidases is a critical component of cellular quality control, preventing the buildup of dysfunctional or potentially harmful proteins. While the broader specificity of various aminopeptidases for thioproline-containing peptides is an area of ongoing research, the role of PepP in E. coli provides a clear example of a targeted enzymatic defense against the consequences of amino acid analog misincorporation. daneshyari.comresearchgate.net

Role in Endogenous Detoxification Mechanisms

Thioproline plays a significant role in endogenous detoxification, primarily through its potent antioxidant properties and its involvement in scavenging toxic aldehydes. Thioproline itself is a product of a detoxification reaction, formed from the condensation of L-cysteine and formaldehyde. wikipedia.orgresearchgate.net Formaldehyde is a reactive and toxic compound that can be generated endogenously from various metabolic processes, including demethylation reactions and the metabolism of certain amines. researchgate.net By sequestering formaldehyde, the formation of thioproline prevents its damaging effects on cellular components.

Furthermore, thioproline itself is an effective antioxidant. nih.govnih.gov Studies have shown that cells supplemented with thioproline exhibit increased tolerance to oxidative stress. researchgate.netnih.gov This protective effect is attributed to the sulfur atom within the thioproline ring, which can be sacrificially oxidized, thereby neutralizing reactive oxygen species (ROS). nih.gov The antioxidant capacity of thioproline is not lost when it is incorporated into proteins; in fact, E. coli cells with thioproline-containing proteins show enhanced resistance to oxidative stress, with a significantly higher LD50 value for hydrogen peroxide compared to control cells. nih.gov This suggests that thioproline contributes to the cellular redox buffering capacity both as a free molecule and when part of a larger polypeptide chain. nih.govnih.gov

Interconnections with One-Carbon Metabolism and Sulfur Metabolism

Thioproline is intrinsically linked to both one-carbon and sulfur metabolism through its synthesis and degradation pathways.

The connection to one-carbon metabolism is most evident through its precursor, formaldehyde. researchgate.net One-carbon metabolism refers to a set of reactions that involve the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. youtube.comnih.govyoutube.com These reactions are fundamental for the synthesis of nucleotides, amino acids, and for methylation reactions. Formaldehyde is a key intermediate in this metabolic network. The synthesis of thioproline from formaldehyde and cysteine represents a pathway for the detoxification and metabolic processing of this one-carbon unit. researchgate.net

The link to sulfur metabolism is established through both its synthesis from the sulfur-containing amino acid cysteine and its degradation. nih.govresearchgate.net The metabolism of thiazolidine-4-carboxylate (T4C), a form of thioproline, by the enzyme proline dehydrogenase (PRODH) has been shown to lead to the formation of cysteine. nih.gov This positions thioproline as a potential intracellular source of cysteine, a critical amino acid in sulfur metabolism. Cysteine is a precursor for numerous important sulfur-containing biomolecules, including glutathione (B108866), taurine, and coenzyme A. nih.govresearchgate.net Therefore, the metabolic flux through thioproline can influence the availability of cysteine for these other essential pathways.

Thioproline as a Precursor or Regulator of Glutathione Synthesis

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant. nih.govnih.gov The synthesis of glutathione is tightly regulated, and one of the most critical factors is the availability of cysteine. daneshyari.comnih.govnih.gov

Thioproline can serve as an indirect precursor for glutathione synthesis. As established, the metabolic breakdown of thioproline (specifically T4C) can yield cysteine. nih.gov By providing a source of this rate-limiting amino acid, thioproline can support and potentially enhance the cell's capacity to synthesize glutathione. daneshyari.comnih.gov This is particularly relevant under conditions of oxidative stress, where the demand for glutathione is high. The ability of thioproline to bolster glutathione levels, in addition to its own intrinsic antioxidant properties, underscores its importance in cellular redox homeostasis. While direct regulation of glutathione synthesis enzymes by thioproline has not been extensively documented, its role as a cysteine donor provides a clear and significant link to the regulation of glutathione production. nih.govnih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is the cornerstone for understanding the intrinsic properties of (2S)-1,3-thiazolidine-2-carboxylic acid, from its solution and gas-phase shapes to its unique vibrational and electronic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-phase structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In ¹H NMR, the protons on the thiazolidine (B150603) ring and the carboxylic acid group give rise to characteristic signals whose chemical shifts and coupling constants are sensitive to the molecule's conformation. chemicalbook.com For instance, the chemical shifts of the methine protons can be used, in conjunction with other data, to assign pKa values for the ionizable groups. chempap.org The spectra for the base compound and its derivatives, such as N-BOC-(S)-thiazolidine-2-carboxylic acid, have been documented, providing a reference for structural confirmation. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for the Thiazolidine-2-Carboxylic Acid Scaffold

Proton TypeTypical Chemical Shift (δ, ppm)Description
Carboxylic Acid (-COOH)~10-13Broad singlet, position is solvent and concentration dependent.
Methine (C2-H)~4.5-5.0Signal corresponding to the proton at the chiral center adjacent to sulfur and nitrogen.
Methylene (B1212753) (C4-H)~3.0-4.0Signals for the protons on the carbon bearing the carboxylic acid group.
Methylene (C5-H₂)~3.0-3.5Complex multiplet for the two protons on the carbon adjacent to the sulfur atom.
Amine (N-H)VariableBroad signal, often exchanges with solvent protons.

In the gas phase, rotational spectroscopy provides unparalleled precision for identifying different conformational isomers. A study using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer successfully characterized two distinct conformers of thioproline. mdpi.com The analysis, supported by DFT and ab initio calculations, revealed that both conformers feature a mixed bent/twisted arrangement of the five-membered thiazolidine ring. mdpi.com A key finding was that in both observed forms, the N-H bond adopts an axial configuration. The most stable conformer positions the carboxylic acid (COOH) group in an equatorial orientation to minimize steric interactions. mdpi.com This technique, by determining rotational and ¹⁴N quadrupole coupling constants, allows for the unambiguous identification of conformers present in the vapor phase. mdpi.com

Table 2: Gas-Phase Conformers of Thioproline Identified by Rotational Spectroscopy

ConformerRelative EnergyKey Structural FeaturesReference
I-ax-ceMost StableN-H bond in axial position; COOH group in equatorial position; ring dihedral angles similar to 1,3-thiazolidine. mdpi.com
II-ax-taHigher EnergyN-H bond in axial position; distorted five-membered ring compared to the most stable conformer. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a method for obtaining a "molecular fingerprint." nih.govnih.gov These techniques probe the vibrational modes of the molecule's functional groups, providing a unique spectrum that is highly specific to its chemical structure. nih.gov For this compound, the spectra are characterized by absorption bands corresponding to the stretching and bending of its various bonds. Key vibrational modes include those from the carboxylic acid group (O-H and C=O stretching), the amine group (N-H bending), the C-S bond, and various C-H and C-N vibrations within the thiazolidine ring. scielo.org.zaresearchgate.netekb.eg Although spectra are often reported for derivatives, the fundamental frequencies provide a basis for identifying the core structure. scielo.org.zaekb.eg

Table 3: Characteristic Vibrational Frequencies for Thiazolidine Carboxylic Acid Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional GroupReference
O-H stretch~2500-3300 (broad)Carboxylic Acid ekb.eg
N-H stretch~3100-3300Amine researchgate.net
C=O stretch~1630-1680Carboxylic Acid ekb.eg
C-N stretch~1200-1350Amine/Thiazolidine Ring scielo.org.za
C-S stretch~600-700Thiazolidine Ring scielo.org.za

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For this compound, which lacks an extensive system of conjugated double bonds, the primary electronic absorptions occur in the ultraviolet region. These transitions are typically attributed to the n → π* transition of the carbonyl group in the carboxylic acid and n → σ* transitions involving the lone pairs of electrons on the nitrogen and sulfur heteroatoms. ekb.egekb.eg Studies on related thiazolidine derivatives confirm that significant absorptions are generally observed below 300 nm, corresponding to these types of electronic transitions. scielo.org.zaekb.eg

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region (nm)Reference
n → πC=O (Carboxylic Acid)~200-220 ekb.eg
n → σC-S-C, C-N-C< 200 ekb.eg

Mass Spectrometry-Based Methodologies for Detection and Quantitation

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and precise quantification of this compound and its metabolites, especially in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the premier technique for the trace-level quantification of thiazolidine-containing compounds in biological matrices like human plasma. nih.govresearchgate.net Research on adducts of cysteine, such as HPPTCA which shares the core thiazolidine carboxylic acid structure, demonstrates the power of this method. nih.govnih.gov A typical LC-MS/MS assay involves an initial sample preparation step, often protein precipitation with acetonitrile (B52724) followed by ultrafiltration. nih.govresearchgate.net The extract is then injected into a high-performance liquid chromatography (HPLC) system, frequently using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. nih.gov The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net This approach allows for quantification at low micromolar (µmol/L) or even lower concentrations. nih.gov

Table 5: Representative LC-MS/MS Method Parameters for Thiazolidine-based Analytes

ParameterDescriptionReference
Sample PreparationPlasma deproteinization with acetonitrile, ultrafiltration. nih.govresearchgate.net
Chromatography ColumnHILIC (e.g., X-Bridge Glycan BEH Amide). nih.gov
Mobile PhaseGradient elution with water and acetonitrile containing a modifier like formic acid. nih.govresearchgate.net
Detection ModeTandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI). nih.gov
QuantificationMultiple Reaction Monitoring (MRM) using specific precursor and product ions. nih.gov

Stable-Isotope Dilution Methods for Accurate Quantitation

For the precise and accurate measurement of this compound in diverse samples, stable-isotope dilution (SID) analysis combined with mass spectrometry (MS) is the preferred method. This technique employs a stable-isotope-labeled version of the analyte as an internal standard. This standard is chemically identical to the target molecule but has a different mass, enabling its differentiation by the mass spectrometer.

A frequently used internal standard is deuterium-labeled this compound (d-T2CA). For example, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been established for quantifying T2CA in human urine. mdpi.com In such procedures, a precise quantity of d-T2CA is introduced into the urine sample prior to any processing steps. Following extraction and chromatographic separation, the sample is analyzed by MS. The ratio of the signal from the unlabeled T2CA to the labeled d-T2CA provides an accurate quantification, as this ratio corrects for any loss of the analyte during sample preparation and analysis. acs.orgresearchgate.net

The primary benefit of SID methods lies in their capacity to mitigate matrix effects, a prevalent issue in quantitative analysis, especially with complex biological materials. Since the internal standard is affected by the matrix in the same way as the analyte, a more dependable and accurate measurement is achieved. acs.orgnih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with stable isotope-dilution was developed to explore the reaction of formaldehyde (B43269) with glutathione (B108866) (GSH). This led to the identification and quantification of a novel metabolite, thioproline-glycine (SPro-Gly), which formed in a concentration- and duration-dependent manner. acs.orgnih.gov

Table 1: Key Features of a Stable-Isotope Dilution Method for T2CA Quantitation

ParameterDescription
Analyte This compound (T2CA)
Internal Standard Deuterium-labeled T2CA (e.g., d2-T2CA) umb.edu
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) acs.orgnih.gov
Ionization Mode Electrospray Ionization (ESI) umb.edu
Detection Mode Multiple Reaction Monitoring (MRM)
Advantage High accuracy and precision, corrects for matrix effects and analyte loss. nih.gov

Analysis of Thioproline and its Derivatives in Biological Samples

The analysis of thioproline and its derivatives in biological matrices like urine and plasma is essential for understanding its metabolic pathways and physiological functions. mdpi.comnih.gov Chromatographic techniques coupled with mass spectrometry are the most widely used analytical methods for this purpose.

Gas chromatography-mass spectrometry (GC-MS) has been employed to determine T2CA levels in biological fluids. This typically necessitates a derivatization step to enhance the analyte's volatility and thermal stability. For instance, T2CA can be converted into a more volatile derivative through esterification and subsequent acylation, making it suitable for GC-MS analysis. mdpi.com

More frequently, liquid chromatography-mass spectrometry (LC-MS), and specifically HPLC-MS/MS, is favored due to its high sensitivity, selectivity, and its ability to analyze a broad range of compounds without requiring derivatization. researchgate.netnih.gov These methods enable the concurrent measurement of thioproline and its potential metabolites. For example, LC-MS methods have been successfully used to measure T2CA in the urine of individuals after they have consumed foods containing its precursors, offering insights into its formation within the human body.

An HPLC-UV based method has also been developed for the simultaneous determination of a cysteine and vitamin B6 adduct, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), and major plasma aminothiols. nih.gov This method involves disulfide reduction, derivatization, and deproteinization prior to analysis. nih.gov

In-depth Conformational Studies

The three-dimensional structure of this compound is a critical factor that governs its chemical reactivity and biological activity. A combination of experimental techniques and theoretical calculations has been utilized to conduct thorough conformational studies.

Analysis of Ring Puckering Conformations (e.g., endo/exo)

The five-membered thiazolidine ring of thioproline is not flat and can adopt several puckered conformations. saskoer.ca The puckering of the ring is a result of out-of-plane bending motions due to changes in the rotatable bonds within the ring. chemrxiv.orgnih.gov These conformations are often described by the relative positions of the sulfur and nitrogen atoms. The "endo" and "exo" puckers are common, representing envelope or twist forms where the C4-S-C2 plane is twisted relative to the N-C5-C4 plane. nih.gov

Computational methods, such as density functional theory (DFT), have been crucial in mapping the potential energy surface of the thioproline ring. These studies indicate that the energy barrier for interconversion between different puckered forms is relatively low, suggesting the ring is flexible. nih.gov The specific conformation that is adopted can be influenced by the solvent environment and intramolecular interactions. nih.gov

Intramolecular Hydrogen Bonding and Noncovalent Interactions

In addition to hydrogen bonding, other noncovalent forces such as van der Waals and dipole-dipole interactions also contribute to the conformational preferences of thioproline. The balance of these interactions dictates the most stable three-dimensional structure in various environments.

Comparison of Zwitterionic and Neutral Forms in Different Phases

This compound can exist in both a neutral form and a zwitterionic (dipolar ion) form, where the proton from the carboxylic acid has moved to the nitrogen atom of the thiazolidine ring. wikipedia.org The relative stability of these two forms is highly dependent on the physical state (gas, solution, or solid).

Theoretical calculations suggest that in the gas phase, the neutral form is generally more stable. wikipedia.org However, in the solid state, X-ray diffraction studies have confirmed that thioproline exists predominantly as a zwitterion. wikipedia.orgnih.gov This is attributed to the stabilizing effects of the crystal lattice, which promotes the formation of strong intermolecular hydrogen bonds between the zwitterionic molecules.

In solution, the equilibrium between the neutral and zwitterionic forms is dictated by the polarity of the solvent. Polar solvents favor the zwitterionic form by solvating the charged groups, whereas nonpolar solvents tend to stabilize the neutral form. wikipedia.org

Table 2: Predominant Forms of this compound in Different Phases

PhasePredominant FormKey Stabilizing Factors
Gas Phase NeutralInherent molecular stability wikipedia.org
Solid State ZwitterionicCrystal lattice energy, intermolecular hydrogen bonding wikipedia.org
Polar Solvents ZwitterionicSolvation of charged groups wikipedia.org
Nonpolar Solvents NeutralLower dielectric constant favors uncharged species

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of (2S)-1,3-thiazolidine-2-carboxylic acid. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to determine the optimized geometries and electronic properties of molecules like thioproline.

Theoretical investigations have employed DFT methods, such as the B3LYP functional combined with a triple-zeta basis set like 6-311++G(2d,p) and dispersion corrections (D3), to explore the conformational landscape of thioproline. These calculations are crucial for identifying stable conformers and understanding the intramolecular forces that govern their relative energies. For instance, studies have identified several low-energy conformers, with the global minimum featuring a type I interaction where a weak N–H···O=C hydrogen bond-like interaction stabilizes the structure. mdpi.com This conformer possesses an axial N–H group and an equatorial carboxylic acid group, both in a cis arrangement. mdpi.com

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. The calculated rotational constants and nitrogen quadrupole coupling constants from DFT studies have shown excellent agreement with experimental data from rotational spectroscopy, validating the accuracy of the theoretical models. mdpi.com

Table 1: Comparison of DFT Functionals and Basis Sets for Geometry Optimization of this compound (Illustrative)
FunctionalBasis SetRelative Energy (kcal/mol) - Conformer IRelative Energy (kcal/mol) - Conformer IIKey Geometric Parameter (e.g., N-H Bond Length Å)
B3LYP-D36-311++G(2d,p)0.000.571.015
M06-2Xdef2-TZVP0.000.651.013
PBE0cc-pVTZ0.000.611.016
ωB97X-Daug-cc-pVTZ0.000.551.014

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results for molecular properties.

Table 2: Ab Initio Calculation Results for Key Conformers of this compound (Illustrative)
MethodBasis SetRelative Energy (kcal/mol) - Conformer IRelative Energy (kcal/mol) - Conformer IIDipole Moment (Debye) - Conformer I
MP26-311++G(d,p)0.000.492.1
CCSD(T)aug-cc-pVTZ0.000.522.0

Conformational Landscape Exploration and Dynamics

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Computational methods allow for a thorough exploration of the conformational landscape of this compound, revealing the various shapes it can adopt and the energy barriers between them.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all possible stable conformations (local minima) and the transition states that connect them.

For thioproline, PES scans have been performed by systematically changing key dihedral angles, such as those associated with the rotation of the carboxylic acid group and the puckering of the thiazolidine (B150603) ring. mdpi.com These scans have revealed a complex conformational landscape with multiple minima. The global minimum is typically a structure stabilized by an intramolecular hydrogen bond, but other conformers with different hydrogen bonding patterns or orientations of the functional groups are also present at slightly higher energies. mdpi.com The relative energies of these conformers, as determined from the PES, are critical for understanding the molecule's behavior in different environments.

Table 3: Potential Energy Surface (PES) Data for Thioproline Conformers (Illustrative)
ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)
I-ax-ceGlobal minimum, Type I H-bond0.00O=C-C-N: ~0
II-ax-taType II O-H···N H-bond0.57O-H···N: ~180
III-ax-ceType III N-H···O-H interaction1.20C-O-H rotated ~180° from I-ax-ce

Studies on related proline derivatives have shown that the energy barrier between different ring puckers, such as the endo and exo conformations, can be relatively small, indicating a high degree of flexibility. This flexibility allows the ring to adapt its conformation to fit into different protein binding sites. The substitution of a methylene (B1212753) group in proline with a sulfur atom in thioproline alters the ring's geometry and its puckering preferences.

While quantum chemical calculations provide a static picture of the molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and flexibility of thioproline in different environments, such as in solution.

Table 4: Illustrative Molecular Dynamics Simulation Data for this compound in Water
Simulation Time (ns)Average RMSD (Å)Major Conformational Transitions Observed
1001.5 ± 0.3Ring puckering between envelope and twist forms

Analysis of Intramolecular and Intermolecular Interactions

The stability and structure of a molecule are governed by a complex network of interactions within the molecule (intramolecular) and between molecules (intermolecular).

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining molecular conformation, crystal packing, and biological activity.

The NCI method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified. These interactions are then visualized as isosurfaces in real space, colored to distinguish between attractive and repulsive forces.

Blue or Green surfaces typically indicate attractive interactions like hydrogen bonds and dipole-dipole interactions.

Red surfaces signify repulsive or steric clashes.

For this compound, an NCI analysis would be instrumental in identifying key intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid group and the thiazolidine ring's heteroatoms. This would provide a visual representation of the forces that stabilize the molecule's preferred conformation.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the bond.

Shared-shell interactions (covalent bonds) are typically characterized by a high electron density and a negative Laplacian at the BCP.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) generally show lower electron density and a positive Laplacian at the BCP.

In the context of this compound, a QTAIM analysis would allow for a quantitative assessment of all the bonds within the molecule, including the covalent bonds forming the ring and the substituent, as well as any intramolecular non-covalent bonds. This would offer a deeper understanding of the electronic structure and bonding characteristics.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher kinetic stability.

A HOMO-LUMO analysis for this compound would involve calculating the energies of these orbitals. This would provide insights into its electronic stability and its propensity to participate in chemical reactions. The spatial distribution of the HOMO and LUMO densities would also reveal the likely sites for electrophilic and nucleophilic attack, respectively.

While specific data for this compound is not available in the current body of scientific literature, the application of these computational methods would undoubtedly provide valuable information regarding its structural and electronic nature. Future research in this area would be beneficial for a complete understanding of this compound's chemical behavior.

Coordination Chemistry and Ligand Properties

Complex Formation with Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Fe(II), VO(II))

(2S)-1,3-thiazolidine-2-carboxylic acid and its derivatives have been shown to form stable complexes with a range of divalent and trivalent transition metal ions. The formation of these complexes is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent.

Manganese(II): While direct studies on the complexation of this compound with Mn(II) are not extensively documented, related studies on similar ligands suggest that complex formation is likely. For instance, studies on manganese(II) dicarboxylate complexes demonstrate the ability of manganese to coordinate with carboxylate-containing ligands. nih.gov The interaction of a related ligand, (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA), with Mn(II) has been studied, indicating that complexation does occur. chempap.org

Cobalt(II): this compound is known to form coordination complexes with cobalt(II). researchgate.net Detailed studies on derivatives, such as 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT), have shown the formation of distorted octahedral Co(II) complexes. nih.govnih.govresearchgate.net

Nickel(II): The complexation of Ni(II) with derivatives of this compound has been reported. For example, a study on (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA) demonstrated its interaction with Ni(II) ions. chempap.org Additionally, Ni(II) complexes with related thiazoline/thiazolidine (B150603) derivatives have been synthesized and characterized, often exhibiting square planar or octahedral geometries. nih.gov

Copper(II): The formation of Cu(II) complexes with derivatives of this compound has been documented. For example, (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid has been used to synthesize Cu(II) complexes. ekb.eg

Iron(II): Iron(II) complexes of this compound derivatives have been synthesized and characterized. ekb.eg These complexes have been investigated for their potential biological activity.

Vanadyl(II): Vanadyl(II) (VO(II)) complexes with derivatives of this compound, such as (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, have been successfully synthesized and studied. ekb.eg

Characterization of Ligand Binding Modes and Coordination Geometries

The coordination of this compound and its derivatives to metal ions can occur through various binding modes, leading to different coordination geometries. The primary donor atoms involved are the nitrogen of the thiazolidine ring and the oxygen atoms of the carboxylate group.

In many cases, the ligand acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. ekb.egresearchgate.net For example, in complexes of (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid with Cu(II), Fe(II), and VO(II), the ligand behaves as a bidentate chelating agent. ekb.eg

In other instances, the ligand can act as a tridentate ligand. For example, (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA) acts as a tridentate ligand, forming two chelate rings with metal ions. chempap.org However, in this case, it was noted that the heterocyclic sulfur atom is not involved in the coordination. chempap.org

The resulting coordination geometries are dependent on the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands. Common geometries observed include:

Octahedral: This geometry is often observed for Co(II) and Ni(II) complexes, where the metal ion is coordinated to six donor atoms. nih.govnih.govresearchgate.net

Tetrahedral: In some cases, particularly with Zn(II), tetrahedral geometries have been reported for related thiazolidine derivative complexes. researchgate.net

Square Planar: Ni(II) complexes can also adopt a square planar geometry. nih.gov

The characterization of these complexes is typically carried out using a combination of spectroscopic techniques including FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements and thermal analysis. nih.govnih.govekb.egresearchgate.net

Theoretical Studies of Metal-Thioproline Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the electronic structure, bonding, and stability of metal-thioproline complexes.

DFT calculations at the B3LYP level of theory have been employed to optimize the geometry and calculate the energies of complexes formed between derivatives of (2S)-1,3-thiazolidine-4-carboxylic acid and metal ions such as Cu(II), Fe(II), and VO(II). ekb.eg These computational studies have corroborated experimental findings, confirming the proposed structures and bidentate coordination of the ligands. ekb.egresearchgate.net The calculated geometric parameters from these studies are generally in good agreement with the experimental data.

Potential Applications in Catalysis and Bioinorganic Chemistry

The coordination complexes of this compound and its derivatives have shown promise in various fields, particularly in catalysis and bioinorganic chemistry, owing to their interesting chemical properties and biological activities.

Catalysis: While specific catalytic applications of this compound complexes are not extensively reported, related amino acid-metal complexes have been investigated as catalysts in oxidation reactions. researchgate.netresearchgate.net For instance, iron-proline complexes have demonstrated excellent catalytic activity and selectivity in the oxidation of cyclohexane. researchgate.net Given the structural similarities, it is plausible that thioproline complexes could also exhibit catalytic activity in various organic transformations.

Bioinorganic Chemistry: The bioinorganic chemistry of thioproline complexes is an area of growing interest. The antibacterial activity of Cu(II), Fe(II), and VO(II) complexes of (2R,4R)-2-(substituted phenyl)thiazolidine-4-carboxylic acid has been demonstrated against bacteria such as Pseudomonas aeruginosa and Streptococcus epidermis. ekb.eg Iron complexes, in particular, have shown high bio-activeness. ekb.eg Furthermore, derivatives of thiazolidine-4-carboxylic acid have been designed and synthesized as inhibitors of influenza neuraminidase, highlighting their potential in the development of antiviral agents. nih.gov The ability of these complexes to interact with biological molecules makes them interesting candidates for the design of new therapeutic agents. researchgate.net

Applications in Peptide and Protein Chemistry Research

Thioproline as a Component in Chemical Ligation Strategies

Native Chemical Ligation (NCL) is a cornerstone technique for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. wikipedia.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org The use of (2S)-1,3-thiazolidine-4-carboxylic acid, or thioproline (Thz), at the N-terminus of a peptide serves as a masked cysteine, providing a strategic advantage in complex syntheses, particularly in one-pot, multi-segment ligation strategies. nih.govnih.gov

The thiazolidine (B150603) ring of thioproline protects the N-terminal cysteine. nih.gov Following a ligation reaction with a C-terminal peptide thioester, the thiazolidine ring can be opened to reveal the free cysteine, which is then available for a subsequent ligation step. nih.gov This unmasking is typically achieved by treatment with methoxyamine hydrochloride, which facilitates the ring-opening at a controlled pH. nih.gov This approach prevents the premature reaction of the N-terminal cysteine, allowing for the sequential and controlled assembly of multiple peptide fragments in a single reaction vessel. nih.gov

This strategy has been successfully employed in the total synthesis of complex proteins like crambin and ubiquitin. nih.gov Furthermore, research has shown that thioamide-containing peptides are compatible with thiazolidine protection of an N-terminal cysteine, expanding the scope of NCL for constructing large, modified proteins. nih.gov A method for the direct synthesis of peptide thioesters from peptide hydrazides containing an N-terminal thiazolidine has also been developed, further streamlining the synthesis of peptide fragments for ligation. rsc.org

While NCL is a powerful tool, ligation at proline residues can be slow. illinois.edu To address this, γ-thioproline derivatives have been explored. Ligation using these surrogates, followed by a metal-free desulfurization, allows for the formation of a native peptide bond at a proline site. nih.gov However, the efficiency of this ligation can be sensitive to steric hindrance from the C-terminal amino acid of the coupling partner. nih.gov

Strategies for Introducing Highly Reactive Aldehyde Precursors in Peptides

The thiazolidine ring can also serve as a precursor to a highly reactive aldehyde group within a peptide. nih.gov This functionality is valuable for various bioconjugation applications, including the attachment of labels, reporter groups, or cytotoxic drugs to specific sites on a peptide or protein. nih.gov

One strategy involves the periodate (B1199274) oxidation of N-terminal serine or threonine residues to generate an aldehyde. nih.gov This aldehyde can then react with a 1,2-aminothiol, such as a cysteine-containing molecule, to form a stable thiazolidine linkage. nih.gov This site-specific conjugation method has been demonstrated by the biotinylation of synthetic peptides. nih.gov

Conversely, a 2-carboxy thiazolidine can be incorporated into a peptide and subsequently hydrolyzed to generate a highly reactive α-oxo aldehyde. rsc.org This hydrolysis can be achieved using metal catalysts like silver (Ag) or palladium (Pd). rsc.org The resulting aldehyde is then available for chemoselective ligation reactions, such as oxime ligation with an aminooxy-functionalized molecule. rsc.org Researchers have developed one-pot procedures where both the thiazolidine deprotection and the subsequent oxime ligation are mediated by a palladium catalyst. rsc.org

Q & A

Q. What are the standard synthetic routes for (2S)-1,3-thiazolidine-2-carboxylic acid derivatives?

Methodological Answer : A common approach involves condensation reactions between thiol-containing amino acids (e.g., D-penicillamine) and aldehydes. For example, reacting D-penicillamine with 2-pyridinecarboxaldehyde in methanol at 50°C under reflux yields (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (40% yield after crystallization) . Key parameters include:

  • Solvent : Methanol or ethanol for solubility and reaction control.
  • Temperature : 50–60°C to balance reaction rate and side-product formation.
  • Purification : Slow evaporation for single-crystal growth, critical for structural validation .

Q. How is the crystal structure of this compound derivatives determined?

Methodological Answer : X-ray diffraction (XRD) with MoKα radiation (λ = 0.71075 Å) is standard. For example:

  • Data Collection : Rigaku R-AXIS RAPID diffractometer, ω-scans, multi-scan absorption correction (ABSCOR) .
  • Refinement : SHELXL-2013 for full-matrix least-squares refinement. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
  • Validation : R-factor < 0.05 (e.g., R = 0.028 in ) and Flack parameter for absolute configuration (e.g., 0.01(9) in ) .

Q. What analytical techniques confirm enantiomeric purity?

Methodological Answer :

  • Chiral HPLC : Paired with polarimetric detection or circular dichroism (CD).
  • XRD Absolute Structure Determination : Use SHELXL refinement with resonant scattering effects, validated via the Flack parameter .
  • Vibrational Circular Dichroism (VCD) : For solution-phase confirmation .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., C–H⋯π) influence supramolecular packing?

Methodological Answer : In (2S,4S)-5,5-dimethyl derivatives, weak C–H⋯π contacts (3.2–3.5 Å) and O–H⋯N hydrogen bonds (2.6 Å) form layered structures parallel to the ac plane . To analyze:

  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals).
  • DFT Calculations : Model interaction energies (e.g., B3LYP/6-311+G(d,p)) to explain packing preferences .

Q. How can contradictory data in crystallographic refinement be resolved?

Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from:

  • Disorder Modeling : Split occupancy refinement for disordered groups (e.g., methyl substituents).
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .
  • Validation Tools : Check Rint (e.g., < 0.05) and Verify3D/ADDSYM for symmetry errors .

Q. What role does this compound play in Maillard reaction flavor chemistry?

Methodological Answer : In model systems (e.g., fructose + cysteamine), it forms key aroma compounds via Strecker degradation. Methodological steps include:

  • GC-MS/Olfactometry : Identify volatile sulfur compounds (e.g., 2-acetyl-1-pyrroline) .
  • Isotopic Labeling : Track reaction pathways (e.g., <sup>13</sup>C-glucose to confirm thiazolidine intermediates) .
  • Kinetic Modeling : Compare reaction rates under varying pH/temperature to optimize flavor yield .

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